(2S)-3-acetyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine
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Description
(2S)-3-acetyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine, also known as this compound, is a useful research compound. Its molecular formula is C22H40N2O6 and its molecular weight is 428.57. The purity is usually 95%.
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Mechanism of Action
Target of Action
Boc-Ser(Ac)-OH DCHA is a complex compound that involves several components. It’s known that the boc (tert-butoxycarbonyl) group is commonly used in organic synthesis due to its chemical stability to basic and mildly acidic conditions and its ease of removal under specific conditions .
Mode of Action
The Boc group in Boc-Ser(Ac)-OH DCHA acts as a protecting group for amines . It’s stable under basic and mildly acidic conditions, which allows for transformations of other functional groups . The removal of the Boc group is achieved with a strong acid such as trifluoracetic acid (TFA), and the first step would be protonation of the carbonyl oxygen since the resulting ion is resonance stabilized .
Biochemical Pathways
The removal of the boc group can influence various biochemical pathways, particularly those involving amines .
Result of Action
The result of the action of Boc-Ser(Ac)-OH DCHA primarily involves the removal of the Boc group, which can influence various biochemical reactions . The exact molecular and cellular effects depend on the specific context in which this compound is used.
Action Environment
The action of Boc-Ser(Ac)-OH DCHA can be influenced by various environmental factors . For instance, the stability of the Boc group and its ease of removal can be affected by the pH of the environment . Additionally, temperature and other factors can influence the rate at which the Boc group is removed .
Properties
IUPAC Name |
(2S)-3-acetyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C10H17NO6/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-6(12)16-5-7(8(13)14)11-9(15)17-10(2,3)4/h11-13H,1-10H2;7H,5H2,1-4H3,(H,11,15)(H,13,14)/t;7-/m.0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFHBGKISYHNARI-ZLTKDMPESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7801-81-2 |
Source
|
Record name | Serine, N-carboxy-, N-tert-butyl ester, acetate (ester), compd. with dicyclohexylamine (1:1), L- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7801-81-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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